silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate

Description

It is a white solid that forms hydrates, and in freshly prepared samples, the number of water molecules (n) is approximately 29, but after prolonged desiccation, n = 6 . This compound is widely used as a catalyst in the chemical industry due to its strong acidic properties and high thermal stability .

Properties

Molecular Formula |

H56O66SiW12 |

|---|---|

Molecular Weight |

3347 g/mol |

IUPAC Name |

silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate |

InChI |

InChI=1S/H4O4Si.26H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;26*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |

InChI Key |

CINLIEAUYNHDEU-UHFFFAOYSA-N |

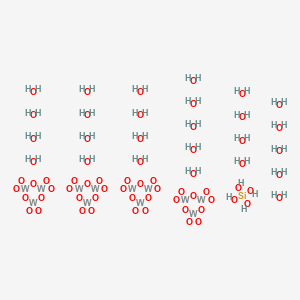

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate is typically synthesized by combining sodium silicate and tungsten trioxide, followed by treatment with hydrochloric acid . The reaction conditions involve dissolving sodium silicate in water, adding tungsten trioxide, and then slowly adding hydrochloric acid to the mixture while stirring. The resulting solution is then evaporated to obtain the solid silicotungstic acid hydrate .

Industrial Production Methods

In industrial settings, silicotungstic acid 26-water is produced using a similar method but on a larger scale. The process involves the continuous addition of hydrochloric acid to a mixture of sodium silicate and tungsten trioxide in a reactor. The reaction mixture is then concentrated by evaporation, and the solid product is collected and purified .

Chemical Reactions Analysis

Types of Reactions

silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . It is known for its strong oxidizing properties and can act as a catalyst in oxidation reactions .

Common Reagents and Conditions

Common reagents used in reactions with silicotungstic acid 26-water include ethylene, acetic acid, and hydrogen peroxide . The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

Major products formed from reactions involving silicotungstic acid 26-water include ethyl acetate and acetic acid . For example, it catalyzes the alkylation of acetic acid by ethylene to produce ethyl acetate . It also catalyzes the oxidation of ethylene to acetic acid .

Scientific Research Applications

silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which silicotungstic acid 26-water exerts its effects involves its strong acidic and oxidizing properties. It acts as a proton donor and an electron acceptor, facilitating various chemical reactions . In catalytic applications, it provides active sites for the adsorption and activation of reactant molecules, leading to the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Phosphotungstic acid: Another heteropoly acid with similar catalytic properties but different chemical composition (H₃[PW₁₂O₄₀]).

Tungstic acid: A simpler compound with the formula H₂WO₄, used in different catalytic applications.

Tungsten trioxide: An oxide of tungsten with the formula WO₃, used as a precursor in the synthesis of silicotungstic acid.

Uniqueness

silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hexacosahydrate is unique due to its high water content and strong acidic properties, making it an effective catalyst in various chemical reactions. Its ability to form stable hydrates and its high thermal stability further enhance its utility in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.